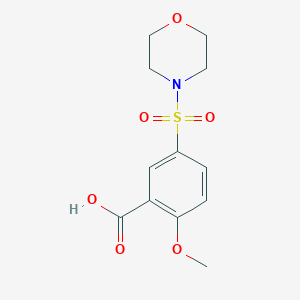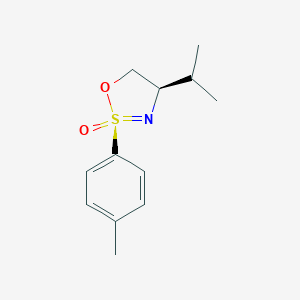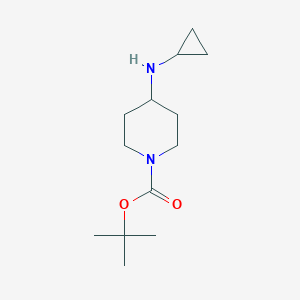![molecular formula C9H9F3N2O B061137 N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide CAS No. 176860-56-3](/img/structure/B61137.png)
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide, also known as TFA-NH2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Wirkmechanismus
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide exerts its therapeutic effects through various mechanisms of action. One study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide inhibits the activity of nuclear factor kappa-B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Another study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has been shown to have various biochemical and physiological effects in scientific research studies. One study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide decreases the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Another study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide increases the levels of acetylated histones, which can lead to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has several advantages and limitations for laboratory experiments. One advantage is that it has a high solubility in aqueous solutions, making it easy to dissolve in various experimental conditions. Another advantage is that it has a low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation is that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide can be unstable in certain conditions, such as in the presence of acids or bases, which can affect experimental outcomes.
Zukünftige Richtungen
There are several future directions for research on N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide. One direction is to further investigate its potential therapeutic applications in inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is to explore the mechanisms of action of N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide in more detail, including its effects on gene expression and epigenetic regulation. Additionally, research can be conducted to optimize the synthesis method of N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide and to develop more stable derivatives of the compound.
Synthesemethoden
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide can be synthesized through various methods, including the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. This method yields N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide as a white crystalline solid with a melting point of 132-134°C. Other methods for synthesizing N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide include the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine-O-sulfonic acid and the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine-O-sulfonic acid and sodium acetate.
Wissenschaftliche Forschungsanwendungen
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has potent anti-inflammatory effects in vivo and in vitro, making it a potential candidate for treating inflammatory diseases. Another study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
176860-56-3 |
|---|---|
Produktname |
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide |
Molekularformel |
C9H9F3N2O |
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |
InChI-Schlüssel |
QPSFNZJGLHDENP-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C/C(=N\O)/N)C(F)(F)F |
SMILES |
C1=CC(=CC=C1CC(=NO)N)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1CC(=NO)N)C(F)(F)F |
Synonyme |
BENZENEETHANIMIDAMIDE, N-HYDROXY-4-(TRIFLUOROMETHYL)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)](/img/structure/B61087.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)